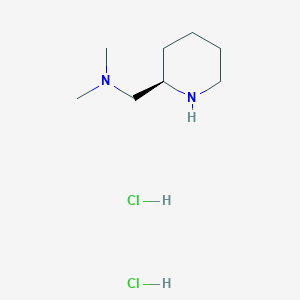

(R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is a chiral amine compound that is widely used in various fields of scientific research. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound is characterized by its two hydrochloride groups, which enhance its solubility in water and other polar solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The process begins with the esterification of ®-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to produce ®-3-aminopiperidin-2-one hydrochloride, which is then reduced to ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride .

Industrial Production Methods

In industrial settings, the production of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring or the dimethylamine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong nucleophiles such as sodium azide are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is an intermediate in the production of drugs targeting neurological and psychiatric disorders.

Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals

Mécanisme D'action

The mechanism of action of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-Aminopiperidine dihydrochloride

- N,N-Dimethylpiperazine

- N-Methylpiperidine

Uniqueness

®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is unique due to its chiral nature and specific substitution pattern on the piperidine ring. This structural uniqueness imparts distinct pharmacological properties, making it a valuable compound in drug discovery and development .

Activité Biologique

(R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride, also known as (R)-DM-Pip, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₇H₁₈Cl₂N₂

- Molecular Weight: Approximately 142.24 g/mol

- CAS Number: 1841133-73-0

The compound contains a piperidine ring with two methyl groups attached to the nitrogen atom at the second position. This structural configuration is crucial for its interaction with various neurotransmitter systems.

(R)-DM-Pip primarily interacts with neurotransmitter receptors, particularly those related to acetylcholine and dopamine systems. Research indicates that compounds with similar piperidine structures can modulate neurotransmitter levels and exhibit receptor binding capabilities:

- Acetylcholine Receptors: It is hypothesized that (R)-DM-Pip may act as an agonist or antagonist at specific acetylcholine receptor subtypes, influencing cholinergic signaling pathways.

- Dopamine Receptors: The compound may also interact with dopamine receptors, potentially affecting dopaminergic signaling which is critical in various neurological conditions.

Pharmacological Applications

The following table summarizes key biological activities and potential therapeutic applications of (R)-DM-Pip:

Case Studies

- Pain Management Studies:

-

Cognitive Function Research:

- Research into piperidine-based compounds has indicated that they may enhance cognitive function by acting on cholinergic systems. In animal models, (R)-DM-Pip showed improvements in memory tasks, supporting its role as a cognitive enhancer .

Comparative Analysis with Similar Compounds

The biological activity of (R)-DM-Pip can be contrasted with other piperidine derivatives to highlight its unique properties:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| N,N-Dimethyl-1-piperidin-3-ylmethanamine | 254905-65-2 | Similar structure; potential use in similar therapeutic areas | Moderate receptor affinity |

| (R)-N,N-Diethyl-2-piperidinemethanamine 2HCl | 156026077 | Diethyl substitution; different pharmacological profile | Lower efficacy in cognitive enhancement |

| N,N-Dimethyl-1-piperidin-2-ylmethanamine | 1185304-33-9 | Different position of piperidine nitrogen; unique biological activity | Distinct interaction profile |

Propriétés

IUPAC Name |

N,N-dimethyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJNIXIPXVOURU-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.